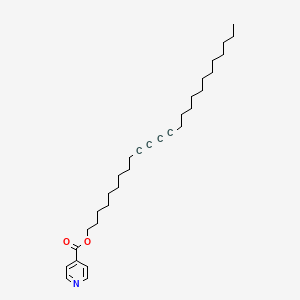
Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a long aliphatic chain with two triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate typically involves the reaction of 10,12-pentacosadiyn-1-ol with pyridine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s properties.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as coatings and nanomaterials.
Mechanism of Action
The mechanism of action of Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain and pyridine ring allow it to interact with cell membranes and proteins, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(10,12-Pentacosadiynyl)pyridinium bromide: A similar compound with a bromide ion instead of the carboxylate group.
10,12-Pentacosadiyn-1-ol: A precursor in the synthesis of Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate.
Uniqueness
This compound is unique due to its combination of a long aliphatic chain with two triple bonds and a pyridine ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
92449-87-1 |
|---|---|
Molecular Formula |
C31H47NO2 |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
pentacosa-10,12-diynyl pyridine-4-carboxylate |
InChI |
InChI=1S/C31H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29-34-31(33)30-25-27-32-28-26-30/h25-28H,2-12,17-24,29H2,1H3 |
InChI Key |
QAHYMQVBNAIVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCOC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















